
Bromo-PEG5-CH2COOtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-PEG5-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its bromo group, which serves as a reactive site for further chemical modifications, and a t-butyl ester group, which can be deprotected under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG5-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the bromination process. The t-butyl ester group is introduced through esterification reactions, where t-butyl alcohol reacts with the carboxylic acid group of the PEG linker .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-PEG5-CH2COOtBu undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.
Ester Hydrolysis: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to deprotect the t-butyl ester group.
Major Products Formed
Nucleophilic Substitution: The major products are PEG linkers with various functional groups replacing the bromo group.
Ester Hydrolysis: The major product is the carboxylic acid derivative of the PEG linker.
Wissenschaftliche Forschungsanwendungen
Bromo-PEG5-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including PROTACs.
Biology: In biological research, it is employed to create molecules that can selectively degrade target proteins, aiding in the study of protein function and regulation.
Medicine: The compound is used in the development of therapeutic agents, particularly in the field of targeted protein degradation.
Industry: It finds applications in the production of specialized polymers and materials with specific functional properties
Wirkmechanismus
Bromo-PEG5-CH2COOtBu acts as a linker in PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo group facilitates the attachment of the linker to the target protein, while the PEG chain provides flexibility and solubility to the PROTAC molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromo-PEG1-CH2CO2tBu: A shorter PEG linker with similar functional groups.
Bromo-PEG3-CH2COOtBu: A PEG linker with three ethylene glycol units.
Bromo-PEG7-CH2COOtBu: A longer PEG linker with seven ethylene glycol units.
Uniqueness
Bromo-PEG5-CH2COOtBu is unique due to its optimal chain length, which provides a balance between flexibility and solubility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the molecule .
Eigenschaften
Molekularformel |
C16H31BrO7 |
|---|---|
Molekulargewicht |
415.32 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C16H31BrO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14H2,1-3H3 |
InChI-Schlüssel |
FRDVSXKSWNELHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)

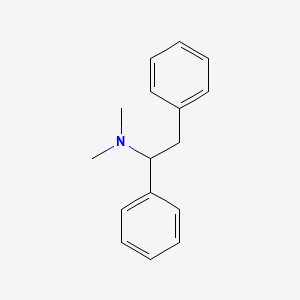
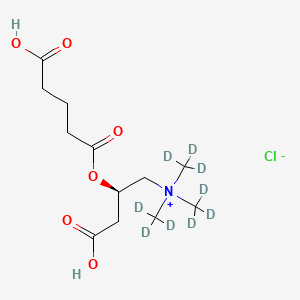
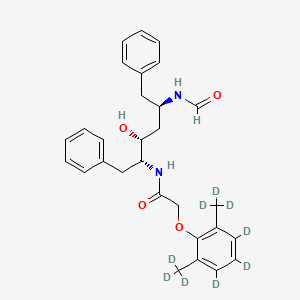
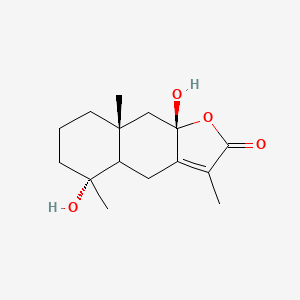
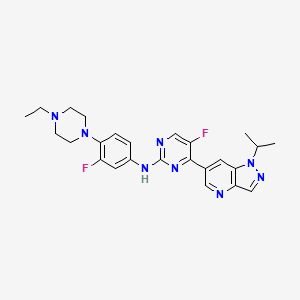
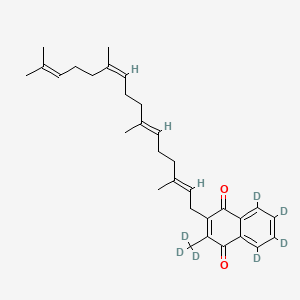
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
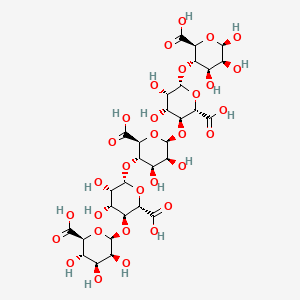

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
